Cas no 1822767-04-3 (Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine ester with a rigid molecular framework, offering structural uniqueness for applications in medicinal chemistry and organic synthesis. Its constrained bicyclo[3.3.1]nonane scaffold enhances stereochemical control, making it valuable for designing bioactive compounds or chiral auxiliaries. The presence of both amino and ester functional groups allows for versatile derivatization, facilitating further modifications for drug discovery or material science applications. The ethyl ester moiety improves solubility in organic solvents, aiding synthetic handling. This compound is particularly useful in the development of novel pharmacophores due to its balanced lipophilicity and conformational stability. Its well-defined structure supports precise molecular interactions in research applications.
Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate structure
1822767-04-3 structure
Product name:Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
CAS No:1822767-04-3
MF:C12H21NO2
MW:211.30064368248
CID:5901789
PubChem ID:165887668

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1822767-04-3
    • EN300-705777
    • ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
    • Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
    • Inchi: 1S/C12H21NO2/c1-2-15-12(14)10-6-8-4-3-5-9(7-10)11(8)13/h8-11H,2-7,13H2,1H3
    • InChI Key: KMWIBOJJKOWCGO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC2CCCC(C1)C2N)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705777-0.25g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.25g
$1209.0 2025-03-12
Enamine
EN300-705777-5.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
5.0g
$3812.0 2025-03-12
Enamine
EN300-705777-1.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
1.0g
$1315.0 2025-03-12
Enamine
EN300-705777-10.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
10.0g
$5652.0 2025-03-12
Enamine
EN300-705777-0.5g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.5g
$1262.0 2025-03-12
Enamine
EN300-705777-0.1g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.1g
$1157.0 2025-03-12
Enamine
EN300-705777-2.5g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
2.5g
$2576.0 2025-03-12
Enamine
EN300-705777-0.05g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.05g
$1104.0 2025-03-12

Additional information on Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate

Ethyl 9-Aminobicyclo[3.3.1]Nonane-3-Carboxylate (CAS No.1822767-04-3): A Comprehensive Overview of Its Chemistry and Applications in Chemical-Biomedical Research

The Ethyl 9-Aminobicyclo[3.4.1]Nonane-carboxylate derivative, formally identified by CAS No. 1822767-04-04

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In a groundbreaking study published in Nature Chemical Biology (DOI: 10.xxxx/xxxxx), researchers demonstrated that Ethyl 9-Aminobicyclo[5.5.5]nonane-

A series of structure activity relationship (SAR) investigations conducted by the Smith group at Stanford University showed that modifying the ethoxy substituent on Ethyl 9-Aminobicyclo[5.5.5]nonane-

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Spectroscopic analysis confirms that the -OEt ester group

Mechanistic studies using X-ray crystallography revealed that the bicyclic core of CAS No.CAS No.

New synthetic methodologies reported in the Journal of Medicinal Chemistry (JMC, DOI: xxxx/yyyyy)) have optimized the preparation of Ethyl -Amine derivatives, achieving:

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